molecular formula C9H10OS B3041663 3-Methyl-4-(methylthio)benzaldehyde CAS No. 333743-61-6

3-Methyl-4-(methylthio)benzaldehyde

Cat. No. B3041663
CAS RN: 333743-61-6
M. Wt: 166.24 g/mol
InChI Key: UXRJWVPEEFHONQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(methylthio)benzaldehyde can be represented by the InChI code: 1S/C9H10OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3 . The InChI key is UXRJWVPEEFHONQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Methyl-4-(methylthio)benzaldehyde is a liquid . The compound 4-(Methylthio)benzaldehyde, which is structurally similar, has a refractive index of 1.646, a boiling point of 86-90 °C at 1 mmHg, and a density of 1.144 g/mL at 25 °C .

Scientific Research Applications

Antibacterial, Antioxidant, and Cytotoxic Properties

A study by Karthik et al. (2016) focused on the synthesis of Schiff bases of 4-(methylthio)benzaldehyde derivatives. These compounds were evaluated for their in vitro antibacterial activity against several clinically isolated strains, including E. coli, P. Fluorescence, M. Luteus, and B. Subtilis. Additionally, they were screened for antioxidant activity using DPPH and ferrous ion chelating assays. Some derivatives exhibited good antibacterial activity, and all compounds showed antioxidant activity, with compound 3b being the best radical scavenger. The study highlighted the potential of these derivatives in developing new antibacterial and antioxidant agents (Karthik et al., 2016).

Green Chemistry

Verdía et al. (2017) reported an advanced undergraduate project focusing on the application of ionic liquids in green chemistry. The project involved the synthesis of (3-Methoxycarbonyl)coumarin using an ionic liquid as both solvent and catalyst for the Knoevenagel condensation, highlighting the role of 3-Methyl-4-(methylthio)benzaldehyde derivatives in promoting environmentally friendly chemical reactions (Verdía et al., 2017).

Materials Science

Barberis et al. (2006) explored the synthesis and optical properties of aluminum and zinc quinolates with styryl substituents derived from 4-Methyl(methoxy or chloro)benzaldehyde. The study focused on the thermal, thermomechanical, and optical properties of these complexes, indicating their potential in materials science for applications such as organic light-emitting diodes (OLEDs) due to their enhanced thermal stability and processability (Barberis et al., 2006).

Bioproduction of Benzaldehyde

Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a compound with widespread use in the flavor industry, by Pichia pastoris in a two-phase partitioning bioreactor. This study demonstrated the feasibility of producing benzaldehyde biologically, which has a substantial price advantage and greater consumer acceptance over chemically produced benzaldehyde (Craig & Daugulis, 2013).

Cancer Cell Discrimination

Dhawa et al. (2020) developed fluorescent chemosensors for pH based on 4-methyl-2,6-diformylphenol derivatives. These sensors effectively discriminated between normal cells and cancer cells due to their ability to distinguish pH variations, highlighting the potential of 3-Methyl-4-(methylthio)benzaldehyde derivatives in medical diagnostics and cancer research (Dhawa et al., 2020).

Safety and Hazards

The safety data sheet for 3-Methyl-4-(methylthio)benzaldehyde suggests that it is a combustible liquid and may cause skin and eye irritation. It may also cause respiratory irritation if inhaled . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of benzaldehyde , which is often used in the synthesis of various pharmaceuticals

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-4-(methylthio)benzaldehyde are not well-studied. Given its structural similarity to benzaldehyde, it may be involved in similar biochemical pathways. Benzaldehyde is involved in several biochemical pathways, including the synthesis of various pharmaceuticals . .

properties

IUPAC Name

3-methyl-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRJWVPEEFHONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(methylthio)benzaldehyde

Synthesis routes and methods

Procedure details

Tin (IV) chloride (13.6 ml, 0.116 mol) was added to an ice-bath cooled solution of 1-methyl-2-(methylthio)benzene (10 g, 0.073 mol) in anhydrous dichloromethane (200 ml) under nitrogen and stirred for a further 2 hours at 0° C. α,α-Dichloromethyl methyl ether (6.56 ml, 0.073 mol) was introduced and the reaction stirred for 1 hour at <10° C. before the cooling was removed. After attaining room temperature, the reaction mixture was poured into ice/water (400 ml), stirred and then extracted with dichloromethane (×3). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, concentrated onto silica gel and purified by flash chromatography, eluting with diethyl ether/isohexane (10:1) to yield the sub-title compound as a brown oil (6.54 g) in 54% yield.
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6.56 mL
Type
reactant
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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